molecular formula C16H21N3O5S B13058694 Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate

Cat. No.: B13058694
M. Wt: 367.4 g/mol
InChI Key: GWJPSSWCIVDXCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate involves several steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO, leading to the formation of the desired compound.

Chemical Reactions Analysis

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including :

    Oxidation: This reaction typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: It is being studied for its potential use in drug development, particularly for its neuroprotective and anti-neuroinflammatory effects.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum (ER) stress, and prevent apoptosis by inhibiting the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.

Comparison with Similar Compounds

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate can be compared with other nitrogen-containing heterocycles, such as :

    Pyrrolo[1,2-a]pyrazines: These compounds exhibit more antibacterial, antifungal, and antiviral activities.

    5H-pyrrolo[2,3-b]pyrazines: These compounds show more activity on kinase inhibition.

Properties

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H13N3O2.C7H8O3S/c1-3-14-9(13)8-6-4-10-5-7(6)11-12(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h10H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

GWJPSSWCIVDXCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CNCC2=NN1C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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